molecular formula C8H8Cl2N2O2 B1355571 Ethyl 2-(4,6-dichloropyrimidin-2-yl)acetate CAS No. 63155-10-2

Ethyl 2-(4,6-dichloropyrimidin-2-yl)acetate

Cat. No. B1355571
CAS RN: 63155-10-2
M. Wt: 235.06 g/mol
InChI Key: BVWJBJVHLJIVST-UHFFFAOYSA-N
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Description

Ethyl 2-(4,6-dichloropyrimidin-2-yl)acetate is a chemical compound with the molecular formula C8H8Cl2N2O2 . It is used for research and development purposes .


Molecular Structure Analysis

The InChI code for Ethyl 2-(4,6-dichloropyrimidin-2-yl)acetate is 1S/C8H8Cl2N2O2/c1-2-14-8(13)4-7-11-5(9)3-6(10)12-7/h3H,2,4H2,1H3 . This code provides a specific textual representation of the compound’s molecular structure.

Scientific Research Applications

Application in Organic Chemistry

  • Specific Scientific Field : Organic Chemistry .
  • Summary of the Application : “Ethyl 2-(4,6-dichloropyrimidin-2-yl)acetate” is used in the regioselective synthesis of new pyrimidine derivatives . Pyrimidines are common heterocyclic compounds found in many natural products as well as synthetic drugs with antibacterial, and antimicrobial activities .
  • Methods of Application or Experimental Procedures : The synthesis involves the use of organolithium reagents. Nucleophilic attack on pyrimidines using N-methylpiperazine was shown to be highly regioselective, favoring the formation of C-4 substituted products . The reaction of 7 with N,N-dimethylethylenediamine afforded 8 exclusively .
  • Results or Outcomes : The introduction of a new hydrophobic side chain using organolithium reagents and the reactivity of the C-4 position of the halopyrimidines is generally found to be strongly preferred over C-2 . This method provides a general approach to the synthesis of a wide variety of pyrimidine derivatives .

Application in Anti-Inflammatory Drugs Synthesis

  • Specific Scientific Field : Medicinal Chemistry .
  • Summary of the Application : Pyrimidines, including those derived from “Ethyl 2-(4,6-dichloropyrimidin-2-yl)acetate”, have been found to display a range of pharmacological effects including anti-inflammatory activities . They are used in the synthesis of anti-inflammatory drugs .
  • Methods of Application or Experimental Procedures : The synthesis of these pyrimidines involves various chemical transformations. The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
  • Results or Outcomes : Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects . Detailed SAR analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

Application in Suzuki Reactions

  • Specific Scientific Field : Organic Chemistry .
  • Summary of the Application : “Ethyl 2-(4,6-dichloropyrimidin-2-yl)acetate” is used as a starting material for the sequential substitution under Suzuki conditions .
  • Methods of Application or Experimental Procedures : The synthesis involves the use of phenylboronic acid in the presence of triphenylphosphine and palladium acetate .
  • Results or Outcomes : This method affords the desired 2,4,6-trisubstituted pyrimidines .

Application in PGE2 Inhibitor Synthesis

  • Specific Scientific Field : Medicinal Chemistry .
  • Summary of the Application : Pyrazolo[l,5-a]pyrimidin-7-ones, synthesized via chemical transformations on the 2-phenyl site of 4,7-dihydro-4-ethyl-2-phenylpyrazolo[l,5-a]pyrimidin-7-one (FPP028), are known to be weak PGE2 inhibitors . These inhibitors are used in the treatment of inflammation and pain .
  • Methods of Application or Experimental Procedures : The synthesis involves various chemical transformations on the 2-phenyl site of FPP028 .
  • Results or Outcomes : The synthesized pyrazolo[l,5-a]pyrimidin-7-ones are found to be weak PGE2 inhibitors .

Application in Suzuki Reactions

  • Specific Scientific Field : Organic Chemistry .
  • Summary of the Application : “Ethyl 2-(4,6-dichloropyrimidin-2-yl)acetate” is used as a starting material for the sequential substitution under Suzuki conditions .
  • Methods of Application or Experimental Procedures : The synthesis involves the use of phenylboronic acid in the presence of triphenylphosphine and palladium acetate .
  • Results or Outcomes : This method affords the desired 2,4,6-trisubstituted pyrimidines .

properties

IUPAC Name

ethyl 2-(4,6-dichloropyrimidin-2-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Cl2N2O2/c1-2-14-8(13)4-7-11-5(9)3-6(10)12-7/h3H,2,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVWJBJVHLJIVST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=NC(=CC(=N1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00494581
Record name Ethyl (4,6-dichloropyrimidin-2-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00494581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(4,6-dichloropyrimidin-2-yl)acetate

CAS RN

63155-10-2
Record name Ethyl 4,6-dichloro-2-pyrimidineacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63155-10-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl (4,6-dichloropyrimidin-2-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00494581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
P Waring - 1977 - search.proquest.com
In order to examine substituent effects on reactivities of groups attached by a side chain to the pyrimidine ring, two classes of appropriate compound have been synthesized and …
Number of citations: 2 search.proquest.com

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